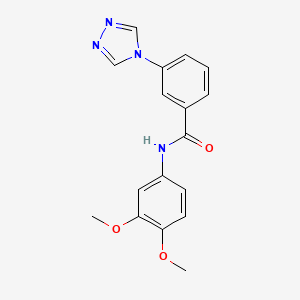![molecular formula C18H20N4O3 B5359960 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5359960.png)
4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound binds to the enzyme, preventing it from functioning properly and leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two proteins involved in the apoptotic pathway. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In biochemistry, this compound has been used to study the structure and function of proteins by binding to specific amino acid residues and inducing conformational changes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide in lab experiments is its high specificity for topoisomerase II, making it a useful tool for studying the enzyme's function. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide. One direction is the development of this compound-based fluorescent dyes for imaging applications. Another direction is the optimization of this compound for use as a cancer treatment, potentially through the development of prodrugs that can be activated specifically in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide can be synthesized by the reaction of 4-nitrobenzaldehyde with 4-(methylamino)butan-1-ol in the presence of hydrazine hydrate. The resulting product is a yellow crystalline compound that can be purified using recrystallization.
Applications De Recherche Scientifique
4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide has been studied extensively for its potential applications in various fields. In pharmacology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. In biochemistry, this compound has been used as a probe to study the structure and function of proteins. In addition, this compound has been studied for its potential use as a fluorescent dye in imaging applications.
Propriétés
IUPAC Name |
4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14-4-8-16(9-5-14)19-12-2-3-18(23)21-20-13-15-6-10-17(11-7-15)22(24)25/h4-11,13,19H,2-3,12H2,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLRNRZJUPCF-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid](/img/structure/B5359878.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359895.png)
![{2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5359902.png)
![(1R*,2R*,6S*,7S*)-4-[(2'-methoxy-3-biphenylyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359912.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5359915.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359937.png)
![ethyl 7-methyl-3-oxo-5-(2-phenylvinyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359940.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperidine](/img/structure/B5359941.png)



![ethyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5359969.png)
![4-methyl-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5359975.png)